molecular formula C13H17ClF2N2O B5536406 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride

3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride

Cat. No. B5536406
M. Wt: 290.73 g/mol
InChI Key: GOGXHTPYAMVKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride, also known as CDP323, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinols, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride is not fully understood, but it is believed to act by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In addition, 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to inhibit the production of IL-6, TNF-α, and other pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of T cell activation, the reduction of pro-inflammatory cytokine production, and the modulation of immune responses. In addition, 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to have anti-inflammatory effects in various animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride is its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases. In addition, 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to have a good safety profile in preclinical studies. However, one of the limitations of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride. One potential direction is to investigate the potential therapeutic applications of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride in other autoimmune diseases, such as lupus and inflammatory bowel disease. In addition, further studies are needed to elucidate the exact mechanism of action of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride and to identify potential drug targets. Furthermore, the development of more soluble formulations of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride involves the reaction of 3-chloro-2,6-difluorobenzylamine with 3-piperidinol in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride dihydrochloride. The chemical structure of 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride is shown below:

Scientific Research Applications

3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. In addition, 3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride has been shown to be effective in various animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

properties

IUPAC Name

3-[[(3-chloro-2,6-difluorophenyl)methylamino]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClF2N2O/c14-10-2-3-11(15)9(12(10)16)6-18-8-13(19)4-1-5-17-7-13/h2-3,17-19H,1,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGXHTPYAMVKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CNCC2=C(C=CC(=C2F)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Chloro-2,6-difluorobenzyl)amino]methyl}piperidin-3-ol

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